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Compound of Interest

Compound Name:
1-(2,3-Dimethoxyphenyl)propan-2-

ol

CAS No.: 33414-37-8

Cat. No.: B13610679

Get Quote

Technical Monograph: 1-(2,3-
Dimethoxyphenyl)propan-2-ol
Pharmacological Potential, Metabolic Significance, and
Analytical Characterization
Part 1: Executive Summary & Chemical Profile
1-(2,3-Dimethoxyphenyl)propan-2-ol is a secondary alcohol belonging to the

phenylpropanoid class. While often overshadowed by its regioisomers (such as the 3,4-

dimethoxy "veratryl" derivatives or the 2,5-dimethoxy "hydroquinone" series), the 2,3-isomer

represents a critical metabolic node in the biotransformation of specific ortho-substituted

phenethylamines.

In drug development and forensic toxicology, this compound serves as a primary Phase I

metabolite marker for the deamination of 2,3-Dimethoxyamphetamine (2,3-DMA). Its biological

profile is characterized by a shift from the psychoactive potential of its parent amine to a
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sedative, membrane-disrupting, and excretable phenotype typical of short-chain aromatic

alcohols.

Chemical Identity
Property Data

IUPAC Name 1-(2,3-Dimethoxyphenyl)propan-2-ol

Molecular Formula C₁₁H₁₆O₃

Molecular Weight 196.24 g/mol

LogP (Predicted) ~1.8 - 2.1 (Moderate Lipophilicity)

H-Bond Donors 1 (Secondary Alcohol)

H-Bond Acceptors 3 (2 Methoxy oxygens, 1 Hydroxyl oxygen)

Key Structural Feature

Ortho-dimethoxy substitution creates steric

crowding, influencing metabolic stability

compared to meta/para isomers.[1]

Part 2: Potential Biological Activities
The biological activity of 1-(2,3-dimethoxyphenyl)propan-2-ol must be understood through

two lenses: its intrinsic pharmacological properties as a phenylpropanol and its role as a

metabolic deactivation product.

Metabolic Deactivation & Detoxification (Primary
Activity)
The most significant biological "activity" of this compound is its role as the detoxification

product of 2,3-DMA.

Mechanism: Oxidative deamination of the parent amine yields the intermediate ketone (1-

(2,3-dimethoxyphenyl)propan-2-one), which is rapidly reduced by cytosolic carbonyl

reductases to the alcohol.
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Pharmacological Consequence: This conversion abolishes the affinity for 5-HT2A receptors

(serotonergic activity), effectively terminating the psychoactive signal.

Excretion: The secondary hydroxyl group serves as a "handle" for Phase II conjugation

(Glucuronidation via UGT enzymes), facilitating renal excretion.

Membrane Disruption & Antimicrobial Potential
Like many lipophilic phenylpropanoids (e.g., phenoxyethanol, benzyl alcohol derivatives), this

molecule exhibits non-specific membrane interactions.

Activity: Weak to moderate antimicrobial efficacy.

Mechanism: The amphiphilic nature allows partition into the lipid bilayer of microbial cell

membranes, increasing permeability and disrupting ion gradients.

Selectivity: Likely higher activity against Gram-positive bacteria due to the absence of an

outer membrane, though the 2,3-dimethoxy steric bulk may limit penetration compared to

simpler analogs.

Local Anesthetic & Sedative Properties (Predicted)
Structural analogs of phenylpropan-2-ol are known to possess mild local anesthetic activity.

Sodium Channel Blockade: The lipophilic aromatic ring and the polar hydroxyl group mimic

the pharmacophore of local anesthetics (though lacking the amide/ester linkage). This can

lead to weak, reversible inhibition of voltage-gated sodium channels (Nav).

Sedation: At high systemic concentrations, phenylpropanols can act as mild CNS

depressants, likely via modulation of GABA_A receptors or non-specific neuronal membrane

stabilization.

Enzyme Inhibition (CYP450 Interaction)
As a substrate for metabolic enzymes, the compound may act as a competitive inhibitor.

Target: CYP2D6 and CYP3A4.
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Mechanism: The methoxy groups are potential sites for O-demethylation. High

concentrations of the alcohol may competitively inhibit the metabolism of other co-

administered drugs sharing these pathways.

Part 3: Visualization of Metabolic Pathways
The following diagram illustrates the formation of 1-(2,3-dimethoxyphenyl)propan-2-ol from

its parent amine and its subsequent clearance.
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Figure 1: Biotransformation pathway of 2,3-DMA showing the central role of the alcohol

metabolite.
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Part 4: Experimental Protocols
Protocol A: Chemical Synthesis (Reduction of Ketone)
Objective: To synthesize a high-purity reference standard of 1-(2,3-dimethoxyphenyl)propan-
2-ol for analytical validation.

Reagents:

1-(2,3-dimethoxyphenyl)propan-2-one (Precursor)

Sodium Borohydride (NaBH₄) (Reducing Agent)

Methanol (Solvent)

Hydrochloric Acid (1M)

Methodology:

Preparation: Dissolve 10 mmol of 1-(2,3-dimethoxyphenyl)propan-2-one in 30 mL of

anhydrous methanol in a round-bottom flask. Chill to 0°C in an ice bath.

Reduction: Slowly add 15 mmol of NaBH₄ in small portions over 20 minutes. The reaction is

exothermic; maintain temperature <10°C.

Reaction: Stir the mixture at room temperature (25°C) for 2 hours. Monitor consumption of

the ketone via TLC (Silica gel, Hexane:EtOAc 7:3).

Quenching: Carefully quench the excess hydride by dropwise addition of 1M HCl until pH ~3.

Extraction: Evaporate methanol under reduced pressure. Dilute the residue with water and

extract with Dichloromethane (3 x 20 mL).

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude oil via

flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

Validation: Confirm structure via ¹H-NMR (diagnostic multiplet for CH-OH at ~3.9-4.1 ppm)

and GC-MS.
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Protocol B: In Vitro Glucuronidation Assay
Objective: To confirm the metabolic stability and Phase II conjugation of the alcohol.

Reagents:

Pooled Human Liver Microsomes (HLM)[2]

UDP-glucuronic acid (UDPGA) (Cofactor)

Alamethicin (Pore-forming agent)

Magnesium Chloride (MgCl₂)

Workflow:

Activation: Pre-incubate HLM (0.5 mg protein/mL) with Alamethicin (50 µg/mg protein) on ice

for 15 min to permeabilize the microsomal membrane.

Incubation: Mix activated HLM, MgCl₂ (5 mM), and the test compound (50 µM) in Phosphate

Buffer (pH 7.4).

Start: Initiate reaction by adding UDPGA (2 mM). Incubate at 37°C.

Sampling: At T=0, 15, 30, and 60 min, remove aliquots and quench with ice-cold Acetonitrile

containing an internal standard.

Analysis: Centrifuge (10,000 x g, 10 min) and analyze the supernatant via LC-MS/MS. Look

for the mass shift of +176 Da (Glucuronide moiety).

Part 5: Analytical Data Summary
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Technique Diagnostic Feature Interpretation

GC-MS (EI) m/z 152 (Base Peak)

Alpha-cleavage loss of the

hydroxyethyl group (C₂H₅O),

leaving the stable

dimethoxybenzyl cation.

GC-MS (EI) m/z 196 (Molecular Ion)
Weak intensity, typical for

alcohols.

¹H-NMR δ 3.80, 3.85 (Singlets)

Two distinct methoxy groups

due to the asymmetric

environment (2,3-substitution).

¹H-NMR δ 1.15 (Doublet)
Methyl group of the propyl

chain (CH₃-CH).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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